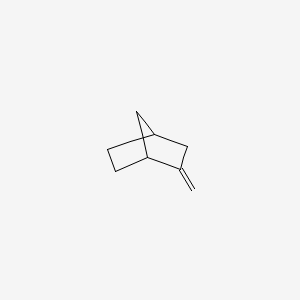

2-Methylenenorbornane

Beschreibung

The exact mass of the compound Norbornane, 2-methylene- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155649. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methylenenorbornane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylenenorbornane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

497-35-8 |

|---|---|

Molekularformel |

C8H12 |

Molekulargewicht |

108.18 g/mol |

IUPAC-Name |

(1S,4R)-2-methylidenebicyclo[2.2.1]heptane |

InChI |

InChI=1S/C8H12/c1-6-4-7-2-3-8(6)5-7/h7-8H,1-5H2/t7-,8-/m0/s1 |

InChI-Schlüssel |

AJQVASAUQUTVJK-YUMQZZPRSA-N |

SMILES |

C=C1CC2CCC1C2 |

Isomerische SMILES |

C=C1C[C@@H]2CC[C@H]1C2 |

Kanonische SMILES |

C=C1CC2CCC1C2 |

Andere CAS-Nummern |

497-35-8 |

Piktogramme |

Flammable; Irritant |

Herkunft des Produkts |

United States |

Synthesis and Isolation of 2-Methylenenorbornane from Norcamphor: A Comprehensive Methodological Guide

Executive Summary

2-Methylenenorbornane is a highly strained, exocyclic bicyclic olefin that serves as a critical synthetic intermediate. In advanced materials science, it is a primary precursor for spiro-norbornanes—hydrocarbons prized for their high volumetric energy density and low-temperature fluidity in aerospace applications[1]. In physical organic chemistry, its uniquely strained framework makes it an ideal substrate for studying non-classical carbocations and Wagner-Meerwein rearrangements[2].

This technical guide outlines the authoritative methodology for synthesizing 2-methylenenorbornane from norcamphor (bicyclo[2.2.1]heptan-2-one). By employing a carefully controlled Wittig olefination, researchers can bypass the thermodynamic pitfalls of elimination-based protocols, ensuring absolute regiocontrol and high isolated yields.

Strategic Rationale & Mechanistic Causality

Converting the C2 carbonyl of norcamphor to an exocyclic methylene group requires a highly regioselective strategy. Traditional elimination reactions (e.g., the dehydration of 2-methyl-2-norbornanol) are fundamentally flawed for this system; the intermediate norbornyl carbocation rapidly undergoes Wagner-Meerwein skeletal rearrangements to relieve ring strain, yielding complex, inseparable mixtures of endocyclic isomers (such as 2-methylnorborn-2-ene).

To achieve absolute regiocontrol, the Wittig olefination is the premier choice. This method bypasses carbocationic intermediates entirely.

-

Ylide Generation: Methyltriphenylphosphonium bromide is deprotonated by a strong base to form methylenetriphenylphosphorane, a highly reactive, non-stabilized ylide[3].

-

Cycloaddition: The nucleophilic ylide attacks the electrophilic carbonyl carbon of norcamphor. The steric bulk of the bicyclic framework dictates an exo-face trajectory, forming a four-membered oxaphosphetane intermediate[4].

-

Cycloreversion: The intermediate collapses to yield the target alkene. The thermodynamic driving force of this entire sequence is the formation of the extremely strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct ( Ph3P=O , bond energy ~544 kJ/mol)[3].

Logical flow and intermediate formation in the Wittig olefination of norcamphor.

Comparative Analysis of Olefination Methodologies

While the Wittig reaction is the industry standard, alternative olefination methods can be deployed depending on scale and budget. The table below summarizes the quantitative data and strategic trade-offs for each approach.

| Olefination Method | Primary Reagents | Typical Yield | Primary Byproduct | Scalability & Cost Profile |

| Wittig (Standard) | Ph3PCH3Br , t -BuOK | 75–85% | Ph3P=O (Solid) | High scalability; highly cost-effective. |

| Peterson | TMSCH2MgCl , Acid/Base | 70–80% | Hexamethyldisiloxane | Medium scalability; requires strict pH control. |

| Tebbe | Cp2TiCH2AlClMe2 | >90% | Titanium/Aluminum salts | Low scalability; reagents are highly expensive. |

| Nysted | Cyclo-dibromodi- μ -methylene... | 80–85% | Zinc salts | Medium scalability; milder than Wittig. |

Experimental Protocol: Step-by-Step Synthesis

This protocol is engineered as a self-validating system. Visual cues and specific solvent choices are integrated to ensure high yield and product purity.

Reagents & Equipment

-

Norcamphor : 1.0 equiv (Substrate)

-

Methyltriphenylphosphonium bromide ( Ph3PCH3Br ) : 1.25 equiv (Ylide precursor)

-

Potassium tert-butoxide ( t -BuOK) : 1.25 equiv (Base)

-

Anhydrous Tetrahydrofuran (THF) : Reaction solvent

-

Pentane : Extraction solvent

-

Equipment : Flame-dried Schlenk flask, argon/nitrogen manifold, magnetic stirrer, short-path distillation apparatus.

Step 1: Generation of the Ylide

-

Preparation: In a flame-dried, argon-purged Schlenk flask, suspend Ph3PCH3Br in anhydrous THF (approx. 0.2 M relative to the phosphonium salt). Cool the suspension to 0 °C using an ice-water bath.

-

Deprotonation: Add solid t -BuOK portion-wise against a positive flow of argon.

-

Validation: Causality of visual cue — The cloudy white suspension will rapidly transition to a vibrant, homogeneous yellow/orange solution. This color change confirms the successful generation of the non-stabilized methylenetriphenylphosphorane ylide. Stir for 45 minutes at 0 °C.

Step 2: Carbonyl Addition

-

Addition: Dissolve norcamphor in a minimal volume of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.

-

Thermal Control: Causality of dropwise addition — Non-stabilized ylides are thermally sensitive and prone to decomposition. Dropwise addition prevents localized exothermic spikes.

-

Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 3 hours. The reaction progress can be monitored via GC-MS (the product peak will appear significantly earlier than the norcamphor peak due to lower polarity and boiling point).

Step 3: Quench and Phase Extraction

-

Quench: Cool the flask back to 0 °C and carefully add saturated aqueous NH4Cl . This neutralizes unreacted base and protonates any residual ylide, cleanly halting the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with pentane .

-

Solvent Rationale: Causality of pentane — 2-Methylenenorbornane is a highly volatile, non-polar hydrocarbon. Pentane selectively extracts the product while forcing the highly polar Ph3P=O byproduct to precipitate or remain at the aqueous interface. Furthermore, pentane's low boiling point (36 °C) allows for subsequent concentration without evaporating the target product.

Step 4: Purification

-

Drying: Dry the combined pentane extracts over anhydrous MgSO4 , filter, and concentrate under reduced pressure using a rotary evaporator (keep the water bath below 25 °C and avoid deep vacuum).

-

Filtration: Pass the concentrated residue through a short plug of silica gel, eluting with pure pentane. Causality — Silica gel acts as a chemical sponge, irreversibly binding any trace Ph3P=O that carried over during extraction.

-

Distillation: Carefully distill off the remaining pentane. The pure 2-methylenenorbornane is isolated via fractional distillation (bp ~120–122 °C at 760 mmHg) as a colorless liquid.

Step-by-step experimental workflow for the synthesis and isolation of 2-methylenenorbornane.

Downstream Applications

The isolated 2-methylenenorbornane is a highly versatile synthon:

-

High-Energy Fuels: Subjection to the Simmons-Smith reaction (cyclopropanation) yields spiro[bicyclo[2.2.1]heptane-2,1′-cyclopropane]. The introduction of the spiro-ring significantly increases the density and strain energy of the hydrocarbon, making it a prime candidate for advanced liquid propellants[1].

-

Stereoselective Rearrangements: Treatment with electrophiles (such as m -CPBA or N -bromosuccinimide) induces enantiospecific Wagner-Meerwein rearrangements. The transient carbocation shifts its carbon framework to relieve steric strain, providing a direct route to complex, functionalized bornane and fenchane derivatives used in chiral auxiliary synthesis[2].

References

-

High-Energy-Density Liquid Spiro-Norbornanes from Methylenenorbornane. ACS Omega. Available at:[Link]

-

A new straightforward preparation of enantiopure 10-hydroxycamphor. ResearchGate. Available at: [Link]

-

Wittig Reaction Mechanism & Examples. Total Synthesis. Available at:[Link]

-

Wittig Reaction. Organic Chemistry Portal. Available at:[Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methylenenorbornane

Section 1: Introduction & Molecular Structure

2-Methylenenorbornane, also known as 2-methylenebicyclo[2.2.1]heptane, is a bicyclic alkene of significant interest in synthetic organic chemistry and materials science. Its unique structure, which combines a strained norbornane framework with a reactive exocyclic double bond, imparts a distinct set of physical and chemical properties. The steric strain inherent in the bicyclo[2.2.1]heptane system, estimated to be around 17.5 kcal/mol, significantly influences the reactivity of the appended methylene group. This guide provides a comprehensive overview of its properties, synthesis, and characteristic reactions, tailored for researchers and professionals in chemical and materials development.

The core structure consists of a cyclohexane ring bridged by a methylene group between carbons 1 and 4. The double bond is located outside the ring system at position 2, a feature that differentiates its reactivity from its endocyclic isomer, 2-methyl-2-norbornene.

-

IUPAC Name: 2-Methylenebicyclo[2.2.1]heptane

-

Molecular Formula: C₈H₁₂

-

Molecular Weight: 108.18 g/mol

-

CAS Number: 694-92-8[1]

Section 2: Physical Properties

Experimental data for 2-methylenenorbornane is not widely published. The properties listed below are a combination of data from closely related analogs and predicted values, providing a reliable estimation for practical laboratory use. Norbornane derivatives are typically volatile, non-viscous liquids or low-melting solids.[2][3]

| Property | Value (Estimated) | Source/Rationale |

| Boiling Point | ~120-125 °C | Extrapolated from norbornane (88 °C)[4] and methyl-substituted norbornenes (~120 °C).[5] |

| Density | ~0.85-0.88 g/cm³ | Based on related norbornane derivatives.[2] |

| Appearance | Colorless liquid | Typical for saturated and unsaturated bicyclic hydrocarbons. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., THF, CH₂Cl₂, hexanes). | Nonpolar hydrocarbon nature dictates solubility. |

Section 3: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 2-methylenenorbornane. The key distinguishing features arise from the exocyclic double bond.

3.1: ¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule. The most characteristic signals are the two vinyl protons of the methylene group, which are diastereotopic and appear as distinct signals.

-

Vinyl Protons (=CH₂): Expected around δ 4.6-4.9 ppm . These two protons will likely appear as singlets or narrowly split multiplets.

-

Bridgehead Protons (H1, H4): Expected around δ 2.5-2.8 ppm . These protons are in a unique environment and typically appear as broad singlets or multiplets.[6]

-

Aliphatic Protons (CH₂, CH): The remaining seven protons on the saturated framework will appear as a complex series of multiplets between δ 1.0-2.2 ppm .[6][7] The exo and endo protons have distinct chemical shifts due to the rigid bicyclic structure.

3.2: ¹³C NMR Spectroscopy

The carbon NMR spectrum is simpler and confirms the presence of the double bond and the eight total carbon atoms.

-

Vinyl Carbons (=CH₂, C=C): The two sp²-hybridized carbons are the most downfield signals. The quaternary C2 is expected around δ 150-155 ppm , while the methylene =CH₂ carbon is expected around δ 105-110 ppm .

-

Bridgehead Carbons (C1, C4): Expected around δ 40-45 ppm .

-

Aliphatic Carbons (CH₂, CH): The remaining sp³-hybridized carbons of the frame will appear between δ 25-40 ppm .

3.3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to verify the key functional groups, particularly the exocyclic alkene.

-

=C-H Stretch: A sharp, medium-intensity band is expected just above 3000 cm⁻¹, typically around 3070-3090 cm⁻¹ .[8][9] This band is characteristic of C-H bonds on an sp² carbon and is a key indicator of the alkene group.

-

C-H Stretch (sp³): Strong, sharp bands will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, corresponding to the C-H bonds of the saturated norbornane framework.[9][10]

-

C=C Stretch: A medium-intensity absorption is expected in the 1640-1660 cm⁻¹ region.[8] This confirms the presence of the carbon-carbon double bond. Its intensity is moderate because exocyclic double bonds have a significant dipole moment change during vibration.

-

=C-H Bend (Out-of-Plane): A strong band is typically observed around 880-900 cm⁻¹ for disubstituted geminal alkenes (R₂C=CH₂).[8]

Section 4: Chemical Properties & Reactivity

The chemical behavior of 2-methylenenorbornane is dominated by the high reactivity of its exocyclic double bond. This reactivity is further enhanced by the inherent ring strain of the norbornane skeleton, which can be released in certain addition reactions. The exo face of the molecule is sterically less hindered, leading to a high degree of stereoselectivity in many reactions.

4.1: Electrophilic Addition Reactions

The electron-rich π-bond of the methylene group is highly susceptible to attack by electrophiles.[11] These reactions typically proceed through a carbocation intermediate, which is stabilized at the tertiary C2 position. The subsequent nucleophilic attack almost exclusively occurs from the exo face due to steric hindrance from the C7 methylene bridge, which blocks the endo face.

A classic example is the hydrohalogenation with an acid like HBr.

Mechanism of Hydrobromination:

-

Electrophilic Attack: The π-bond of the alkene attacks the proton of HBr, forming a C-H bond on the methylene carbon. This generates a stable tertiary carbocation at the C2 position of the norbornane ring.[11]

-

Nucleophilic Capture: The bromide ion (Br⁻) then acts as a nucleophile, attacking the carbocationic center. Due to steric hindrance, this attack occurs from the less hindered exo face, leading to the formation of exo-2-bromo-2-methylnorbornane as the major product.[12]

Sources

- 1. nextsds.com [nextsds.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Norbornane [webbook.nist.gov]

- 5. 2-Methylnorborn-2-ene | 694-92-8 [chemicalbook.com]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. 2-methylpentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylpentane: isohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 12. 2-Norbornyl cation - Wikipedia [en.wikipedia.org]

An In-Depth Mechanistic Study of the Acid-Catalyzed Hydration of 2-Methylenenorbornane: A Guide for Researchers

Introduction: The Intrigue of a Strained Bicyclic Alkene

The acid-catalyzed hydration of alkenes is a cornerstone reaction in organic synthesis, providing a direct route to alcohols.[1][2][3] However, when the double bond is part of a structurally complex and strained framework, such as the norbornane system, the reaction mechanism transcends a simple addition. The hydration of 2-methylenenorbornane serves as a profound case study, revealing a landscape of competing mechanistic pathways involving carbocation intermediates, skeletal rearrangements, and the fascinating realm of non-classical ions.[4][5][6]

This technical guide provides a comprehensive exploration of the mechanistic intricacies of 2-methylenenorbornane hydration. It is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of carbocation chemistry within sterically demanding and strained bicyclic systems. We will dissect the plausible reaction pathways, outline robust experimental protocols for mechanistic elucidation, and interpret the resulting data to construct a coherent mechanistic narrative.

Part 1: The Core Mechanistic Pathways

The journey from 2-methylenenorbornane to its corresponding alcohol products is not a single, straight path. Instead, it is a divergence through several possible routes, each dictated by the stability of the intermediate carbocations. The initial step in all pathways is the protonation of the exocyclic double bond by a strong acid catalyst, such as sulfuric acid, in the presence of water.[1][7][8] This protonation preferentially forms the more stable tertiary carbocation. From this crucial intermediate, the reaction can proceed through at least three distinct mechanistic avenues.

Pathway A: The Classical Carbocation and Markovnikov's Rule

The most straightforward pathway follows the principles of Markovnikov's rule.[3] The tertiary carbocation formed upon protonation is attacked by a water molecule, a nucleophile in this context.[7] Subsequent deprotonation of the resulting oxonium ion by a water molecule or the conjugate base of the acid catalyst yields the expected tertiary alcohol, 2-methyl-exo-norbornan-2-ol.[9]

Mechanism A: Classical Carbocation Pathway

Caption: Classical pathway for 2-methylenenorbornane hydration.

Pathway B: The Wagner-Meerwein Rearrangement

The strained nature of the norbornane framework makes it highly susceptible to skeletal reorganizations that can lead to more stable carbocation intermediates.[4] The Wagner-Meerwein rearrangement is a prime example of such a process.[10][11] In this pathway, a 1,2-alkyl shift occurs, where the C1-C6 bond migrates to the adjacent carbocation center at C2. This rearrangement transforms the initial tertiary carbocation into a different, and potentially more stable, carbocation. This rearranged intermediate is then trapped by water to form a rearranged alcohol product.

Mechanism B: Wagner-Meerwein Rearrangement

Caption: Wagner-Meerwein rearrangement pathway.

Pathway C: The Non-Classical Carbocation

A fascinating and highly debated aspect of norbornane chemistry is the involvement of non-classical carbocations.[12][13][14] The 2-norbornyl cation is a prototypical example, where the positive charge is delocalized over three carbon atoms through a three-center two-electron bond.[6][15] The initially formed tertiary carbocation from 2-methylenenorbornane can rearrange to this non-classical ion. This symmetrical, bridged intermediate can then be attacked by water from either of two positions, leading to a mixture of isomeric alcohol products.[14] The formation of products that would otherwise seem to arise from a significant skeletal rearrangement can often be explained by the intermediacy of a non-classical carbocation.

Mechanism C: Non-Classical Carbocation Pathway

Caption: Non-classical carbocation pathway leading to multiple products.

Part 2: Experimental Design for Mechanistic Elucidation

To unravel the operative mechanism(s), a multi-faceted experimental approach is essential. The following protocols are designed to not only identify the products but also to provide evidence for the transient intermediates that govern the reaction's course.

Experimental Workflow

Caption: Overall experimental workflow.

Protocol 1: Acid-Catalyzed Hydration and Product Identification

Objective: To perform the hydration reaction and identify the resulting alcohol products, thereby determining the product distribution.

Materials:

-

2-Methylenenorbornane

-

Sulfuric acid (concentrated)

-

Distilled water

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add a solution of dilute sulfuric acid (e.g., 50% v/v in water).[16]

-

Addition of Alkene: Slowly add 2-methylenenorbornane to the stirring acid solution.

-

Scientist's Note: The reaction is often exothermic; slow addition and cooling are crucial to control the reaction rate and prevent unwanted side reactions.

-

-

Reaction Monitoring: Allow the reaction to stir vigorously for a predetermined time (e.g., 1-2 hours) at a controlled temperature. The progress can be monitored by taking small aliquots and analyzing them by GC-MS.

-

Workup - Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. This neutralizes the acid catalyst.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the organic products with diethyl ether (3x volumes).

-

Workup - Drying: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

-

Purification and Analysis: Purify the crude product mixture using column chromatography on silica gel to separate the different alcohol isomers. Analyze the purified products and the crude mixture by GC-MS and NMR (¹H, ¹³C) to determine their structures and relative ratios.[17]

Protocol 2: Isotopic Labeling Study

Objective: To use a deuterium-labeled reagent to trace the pathway of the hydration reaction.

Procedure: This experiment is conducted following Protocol 1, with a critical modification:

-

Reagent Substitution: Instead of using H₂O and H₂SO₄, use deuterium oxide (D₂O) and a deuterated acid catalyst (e.g., D₂SO₄).

Data Interpretation:

-

¹H and ²H NMR Spectroscopy: Analyze the resulting alcohol products by ¹H and ²H NMR spectroscopy.[18]

-

Mass Spectrometry: Use high-resolution mass spectrometry to confirm the incorporation of deuterium.

-

Mechanistic Insight: The location of the deuterium atom in the product molecules provides direct evidence for the mechanism. For instance, in the classical pathway, the deuterium would be found on the methyl group, and the -OD group on the tertiary carbon. In rearranged products, the position of the deuterium will reveal the nature of the carbocation intermediate at the moment of nucleophilic attack. Isotopic labeling is a powerful tool for elucidating reaction mechanisms.[19][20]

Part 3: Data Interpretation and Mechanistic Synthesis

The power of this study lies in synthesizing the data from all experiments to build a cohesive mechanistic picture.

Table 1: Predicted Products and Their Mechanistic Origins

| Mechanistic Pathway | Key Intermediate | Predicted Major Product(s) |

| Classical (Markovnikov) | Tertiary Carbocation | 2-Methyl-exo-norbornan-2-ol |

| Wagner-Meerwein | Rearranged Carbocation | e.g., 1-Methyl-exo-norbornan-2-ol |

| Non-Classical | Non-Classical Ion | Mixture of exo- and endo-isomers, potentially including rearranged products |

Synthesizing the Evidence:

-

Product Ratios: The relative amounts of the different alcohol isomers, as determined by GC-MS, are the first critical piece of evidence. If only the Markovnikov product is observed, the classical pathway dominates. A mixture of products, especially those with rearranged skeletons, strongly suggests the involvement of the Wagner-Meerwein and/or non-classical pathways.

-

Isotopic Labeling Results: The deuterium placement provides the most definitive evidence. For example, if a rearranged product shows deuterium incorporation at a position inconsistent with a simple 1,2-shift, it could point towards the involvement of a more complex intermediate like the non-classical carbocation.

-

Kinetic Data (Advanced Study): Measuring the reaction rates under different conditions (e.g., varying acid strength) can help identify the rate-determining step. For instance, a significant kinetic isotope effect when switching from H₂O to D₂O would implicate proton transfer in the rate-limiting step, which is consistent with the initial protonation of the alkene being the slow step.[21]

By integrating these data points, a researcher can confidently propose a dominant mechanism or, more likely, a scenario where multiple pathways are in competition, with the product distribution reflecting the relative energies of the various carbocation intermediates and the transition states leading to them.

Conclusion

The acid-catalyzed hydration of 2-methylenenorbornane is a testament to the complexity and elegance of organic reaction mechanisms. It forces us to look beyond simple addition rules and consider the profound influence of molecular strain and the potential for carbocation rearrangements, including the formation of non-classical ions. The experimental framework presented here provides a robust strategy for dissecting these competing pathways. For the medicinal chemist or the materials scientist, understanding these fundamental mechanistic principles is paramount, as the structure of the final product, and thus its properties, is a direct consequence of the subtle energetic balance between these fascinating carbocation intermediates.

References

- Wagner–Meerwein rearrangement - Grokipedia.

- Hydration Reaction of Alkenes - Reaction of Organic Chemistry - Lu Le Labor

- 8.

- Isotopic labelling in the study of organic and organometallic mechanism and structure: An account - ResearchG

- Hydration of Alkenes With Aqueous Acid - Master Organic Chemistry.

- NaBr-Mediated Electrochemical Hydration of Alkenes: A Minimalist Synthesis of Anti-Markovnikov Alcohol | Organic Letters - ACS Public

- Wagner–Meerwein rearrangement - Wikipedia.

- 27878 PDFs | Review articles in ISOTOPE LABELING - ResearchG

- 3.2.2 – Hydration of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).

- The Story of the Wagner-Meerwein Rearrangement - ResearchG

- Catalytic hydration of terminal alkenes to primary alcohols - PubMed.

- Wagner Meerwein Rearrangement Reaction | norbornyl system non classical carbo c

- Wagner-Meerwein (Regroupment).

- Oxidation of Alkenes by Water with H2 Liber

- a.

- Non-classical carbonium ions.

- Acid-Catalyzed Hydration of Alkenes with Practice Problems - Chemistry Steps.

- Classical and Nonclassical Carboc

- 6.

- Acid-Catalyzed Hydr

- (PDF) Dehydration products of 2-methylisoborneol - Academia.edu.

- 30.

- 2-Norbornyl c

- What causes the nonclassical structure of 2-norbornyl ion? - University of Regina.

- (PDF)

- NMR studies of hydration in low water content biopolymer systems - Belton - 2011 - DOI.

- HYDRATION REACTION OF ALKENES - frink.autoaccessoriesgarage.com.

- Determination of molecular hydration in solution via changes in magnetic anisotropy - PMC.

- An NMR Study on Hydration and Molecular Interaction of Phytantriol-Based Liquid Crystals.

- Dehydration of 2-methylisoborneol to 2-methyl-2-bornene in the Trace Analysis of Taste-Odorants in Water by Purge-and-Trap Sampling with Gas Chromatography (GC) -Mass Selective (MS)

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 3.2.2 – Hydration of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 3. frink.autoaccessoriesgarage.com [frink.autoaccessoriesgarage.com]

- 4. WagnerâMeerwein rearrangement â Grokipedia [grokipedia.com]

- 5. youtube.com [youtube.com]

- 6. 2-Norbornyl cation - Wikipedia [en.wikipedia.org]

- 7. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. a. Write a mechanism of an acid catalysed hydration of 2-methyl butanalb... [askfilo.com]

- 10. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]

- 11. Wagner-Meerwein (Regroupment) [quimicaorganica.org]

- 12. Non-classical carbonium ions [ch.ic.ac.uk]

- 13. dalalinstitute.com [dalalinstitute.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uregina.ca [uregina.ca]

- 16. Lu Le Laboratory: Hydration Reaction of Alkenes - Reaction of Organic Chemistry [lulelaboratory.blogspot.com]

- 17. mdpi.com [mdpi.com]

- 18. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Acid-Catalyzed Hydration of anti-Sesquinorbornene - PubMed [pubmed.ncbi.nlm.nih.gov]

NMR spectroscopy chemical shift data for 2-methylenenorbornane

Structural Elucidation of 2-Methylenenorbornane: An In-Depth Guide to NMR Chemical Shift Data and Analytical Workflows

Executive Summary

2-Methylenenorbornane (also known as 2-methylenebicyclo[2.2.1]heptane) is a highly strained bicyclic hydrocarbon that serves as a critical structural motif in organic synthesis, terpene chemistry, and drug development. Due to its rigid framework and the presence of an exocyclic double bond, it presents a unique magnetic environment that is highly sensitive to stereochemical variations. This whitepaper provides an authoritative guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-methylenenorbornane, detailing the causality behind its chemical shifts, presenting quantitative data, and establishing a self-validating experimental protocol for researchers.

Structural Dynamics and Magnetic Anisotropy

The norbornane skeleton is characterized by a bridged bicyclic structure that prevents free rotation, locking the molecule into a fixed, rigid geometry. When a methylene group is introduced at the C2 position, the resulting sp² hybridized center fundamentally alters the electronic landscape of the molecule[1].

Causality in NMR Shifts:

-

The Exocyclic Double Bond: The C2 carbon is a quaternary sp² center. Because it lacks attached protons and is part of a strained ring system, its electron density is drawn toward the double bond, resulting in a significant downfield shift to approximately 150–153 ppm in ¹³C NMR[1]. The terminal methylene carbon (C8) is less deshielded, typically resonating around 103–108 ppm.

-

Diastereotopic Protons: The rigid bicyclic framework forces the two protons on the exocyclic methylene group into distinct magnetic environments (one facing the endo face, the other facing the exo face). This lack of rotational averaging makes them diastereotopic, causing them to appear as two distinct signals at 4.47 ppm and 4.72 ppm in ¹H NMR[2].

-

Anisotropic Deshielding: The magnetic anisotropy of the C=C π-bond creates a deshielding cone that heavily impacts the adjacent bridgehead proton (H1). Furthermore, long-range allylic coupling (⁴J) is frequently observed between the exocyclic methylene protons and the H1 bridgehead proton, a hallmark of rigid bicyclic systems[3].

Quantitative NMR Data

The following tables summarize the standard ¹H and ¹³C NMR chemical shift data for 2-methylenenorbornane, synthesized from established spectroscopic increments and experimental literature[1][2].

Table 1: ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon Position | Type | Chemical Shift (δ, ppm) | Causality / Assignment Notes |

|---|---|---|---|

| C2 | Quaternary (sp²) | ~ 151.0 - 153.0 | Highly deshielded by the exocyclic double bond; requires long T1 relaxation[1]. |

| C8 (=CH₂) | Methylene (sp²) | ~ 104.0 - 108.0 | Terminal alkene carbon; confirmed negative in DEPT-135. |

| C1 | Bridgehead (CH) | ~ 43.0 - 45.0 | Deshielded relative to C4 due to proximity to the C2 sp² center. |

| C3 | Methylene (CH₂) | ~ 38.0 - 40.0 | Adjacent to the double bond; exhibits allylic coupling. |

| C7 | Bridge (CH₂) | ~ 38.0 - 39.0 | Apical bridge carbon; structurally isolated from the π-system. |

| C4 | Bridgehead (CH) | ~ 36.0 - 37.0 | Less deshielded than C1 due to distance from the double bond. |

| C5 / C6 | Methylene (CH₂) | ~ 28.0 - 30.0 | Endo/exo ring carbons; standard alkane shifts. |

Table 2: ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Causality / Assignment Notes |

|---|---|---|---|

| =CH₂ (exo-face) | Doublet / Multiplet | 4.72 | Diastereotopic proton; deshielded by rigid geometry[2]. |

| =CH₂ (endo-face) | Doublet / Multiplet | 4.47 | Diastereotopic proton; distinct from the exo-face proton[2]. |

| H1 (Bridgehead) | Multiplet | ~ 2.75 | Shifted downfield by the anisotropic cone of the adjacent C=C bond. |

| H4 (Bridgehead) | Multiplet | ~ 2.30 | Standard bridgehead resonance. |

| H3 (endo/exo) | Multiplets | ~ 2.00 - 2.40 | Allylic protons; complex splitting due to geminal and vicinal coupling. |

| H5, H6, H7 | Multiplets | ~ 1.20 - 1.80 | Overlapping aliphatic ring protons. |

(Note: Exact shift values can fluctuate slightly depending on sample concentration, temperature, and the specific calibration of the internal standard[4].)

Self-Validating Experimental Protocol

To ensure scientific integrity and eliminate spectroscopic artifacts, researchers must employ a self-validating workflow. Relying solely on 1D spectra for strained bicyclic molecules often leads to misassignment.

Step 1: Sample Preparation

-

Protocol: Dissolve 15–20 mg of 2-methylenenorbornane in 0.6 mL of high-purity CDCl₃ (99.8% D). Add Tetramethylsilane (TMS) at 0.03% v/v.

-

Causality: CDCl₃ provides a robust deuterium lock signal for magnetic field stabilization, while TMS serves as an internal standard (0.00 ppm) to calibrate chemical shifts accurately[2].

Step 2: 1D ¹³C NMR Acquisition

-

Protocol: Acquire the ¹³C spectrum using a standard proton-decoupled sequence (e.g., zgpg30). Crucial adjustment: Set the spin-lattice relaxation delay (D1) to ≥ 2.5 seconds.

-

Causality: Carbon-13 has a low natural abundance and a low gyromagnetic ratio. The quaternary C2 carbon (~151 ppm) lacks attached protons to facilitate dipole-dipole relaxation. Failing to allow sufficient T1 relaxation will result in the artificial suppression or complete loss of the C2 signal[5].

Step 3: 2D Self-Validation (DEPT-135 & HSQC)

-

Protocol: Run a DEPT-135 experiment followed by a ¹H-¹³C HSQC.

-

Causality: 1D spectra cannot definitively prove molecular connectivity. DEPT-135 phase-edits the carbon signals: CH and CH₃ appear positive, while CH₂ signals (including the exocyclic =CH₂ at ~105 ppm and the bridge C7 at ~38 ppm) appear negative. The quaternary C2 disappears entirely, validating its assignment[5]. HSQC correlates the non-equivalent 4.47 and 4.72 ppm protons to the single ~105 ppm carbon, confirming the exocyclic double bond structure.

Workflow Visualization

The following diagram illustrates the logical relationships and feedback loops required for the self-validating structural elucidation of 2-methylenenorbornane.

Fig 1. Self-validating NMR workflow for structural elucidation of 2-methylenenorbornane.

References

-

Carbon-13 chemical shifts of bicyclic compounds. E. Lippmaa and T. Pehk. KBFI. 1

-

1H NMR spectra of samples solved in CCl4. M. A. Diez et al. DSS. 2

-

Novel Strained Alicyclic Hydrocarbons Based on 5-Methylene-2-norbornene. Zarezin et al. Petroleum Chemistry. 3

-

PubChem Compound Summary for CID 6616, Camphene. National Center for Biotechnology Information. NIH. 4

-

Generation and Interception of Bicyclo[3.2.1]oct-2-yne. RSC Publishing. 5

Sources

Thermodynamic Stability of 2-Methylenenorbornane Isomers: A Technical Guide to Equilibration, Measurement, and Computational Analysis

Introduction: The Bicyclic Strain Paradox

In the realm of strained bicyclic hydrocarbons, the [2.2.1]heptane (norbornane) system presents unique thermodynamic anomalies that challenge classical heuristic rules of organic chemistry[1]. For researchers, materials scientists designing high-energy-density fuels, and drug development professionals utilizing rigid scaffolds, predicting the thermodynamic sink of isomeric mixtures is paramount.

According to Zaitsev's rule and general thermodynamic principles, endocyclic double bonds in six-membered rings are typically more stable than their exocyclic counterparts. However, the norbornane system defies this convention. Experimental equilibration demonstrates that the exocyclic isomer, 2-methylenenorbornane , is considerably more stable than its endocyclic counterpart, 2-methylnorborn-2-ene [2].

The Causality of Strain Relief: The underlying cause of this thermodynamic inversion lies in internal angle strain (I-strain). The rigid bicyclic [2.2.1] framework forces internal C-C-C bond angles to contract to approximately 104°. Introducing an sp2 -hybridized carbon—which ideally prefers a 120° planar geometry—into the endocyclic framework of 2-methylnorborn-2-ene generates massive ring strain. Conversely, the exocyclic double bond in 2-methylenenorbornane places the sp2 geometry on the periphery of the cage. This effectively relieves the internal angle strain while maintaining the structural integrity of the bicyclic core, making it the thermodynamic sink of the system[3].

Thermodynamic Data & Structural Causality

To provide a clear comparative baseline, the thermodynamic stabilities of the primary isomers are summarized below. The energy landscape is dictated entirely by the positioning of the sp2 centers relative to the bridged cage.

| Isomer | Double Bond Position | Relative Thermodynamic Stability | Primary Structural Driver |

| 2-Methylenenorbornane | Exocyclic | Highest (Thermodynamic Sink) | Relief of internal angle strain; the sp2 carbon is peripheral, allowing the internal cage angles to remain closer to their sp3 optimum. |

| 2-Methylnorborn-2-ene | Endocyclic | Intermediate | High internal angle strain due to forcing an sp2 carbon into the rigid[2.2.1] cage. |

| 1-Methylnorborn-2-ene | Endocyclic | Lowest | Combines endocyclic angle strain with unfavorable bridgehead substitution constraints. |

Experimental Methodologies: Establishing Thermodynamic Control

As an application scientist, establishing robust, self-validating protocols is critical. To accurately measure thermodynamic stability, one must avoid kinetic trapping. A protocol is only self-validating if it approaches the equilibrium from both directions. By subjecting both pure 2-methylnorborn-2-ene and pure 2-methylenenorbornane to equilibrating conditions and observing convergence to an identical product ratio, we mathematically prove that the global thermodynamic minimum has been reached.

Protocol 1: Base-Catalyzed Isomerization (Ionic Pathway)

Causality behind experimental choices: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) is the premier system for this equilibration[3]. The bulky tert-butoxide anion prevents unwanted nucleophilic addition to the double bond. DMSO, a highly polar aprotic solvent, strongly solvates the potassium cation but leaves the alkoxide "naked" and hyper-reactive. This drastically lowers the activation energy for allylic deprotonation, allowing the system to rapidly overcome kinetic barriers and settle into the thermodynamic sink.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 10.0 mmol of the kinetic isomer (2-methylnorborn-2-ene) in 20 mL of anhydrous DMSO under a strict inert argon atmosphere to prevent oxidative degradation.

-

Catalyst Addition: Add 1.0 mmol of freshly sublimed KOtBu to the stirring solution.

-

Equilibration: Heat the reaction mixture to 50 °C for 24 hours. The elevated temperature ensures sufficient thermal energy to cross the allylic anion transition state.

-

Quenching: Pour the mixture into 100 mL of ice-cold water. Causality: This instantly protonates the alkoxide and destroys the catalyst, freezing the isomeric ratio and preventing further isomerization during the workup phase.

-

Extraction & Analysis: Extract the aqueous layer with pentane (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4 and analyze via GC-FID. The system will reliably converge to >95% 2-methylenenorbornane.

Caption: Self-validating experimental workflow for the thermodynamic equilibration of norbornane isomers.

Protocol 2: Radical-Mediated Equilibration

An orthogonal approach to validate the thermodynamic sink involves radical chain transfer[4]. Hydrogen abstraction from either 2-methylenenorbornane or 2-methylnorborn-2-ene yields the exact same resonance-stabilized allylic radical intermediate (the 2-methylenenorborn-3-yl ↔ norborn-2-en-2-ylmethyl system).

Causality behind experimental choices: When this radical undergoes chain transfer with a bulky bromine donor like N-bromosuccinimide (NBS), the stereochemistry and regiochemistry of the transfer are dictated by steric hindrance and product stability. Because the exocyclic double bond is thermodynamically favored and the endocyclic position is sterically shielded, chain transfer yields predominantly the exocyclic 3-bromo-2-methylenenorbornane derivative[4].

Step-by-Step Methodology:

-

Initiation: Dissolve 5.0 mmol of the olefin mixture in 15 mL of CCl4 . Add 5.5 mmol of NBS and a catalytic amount of AIBN (azobisisobutyronitrile).

-

Propagation: Reflux the mixture under UV irradiation ( hν ) for 2 hours. The AIBN initiates the radical cascade, while NBS maintains a low, steady concentration of bromine radicals.

-

Isolation: Cool the reaction to 0 °C to precipitate succinimide by-products. Filter the solution and concentrate the filtrate in vacuo.

-

Validation: NMR analysis of the crude product will reveal the exclusive formation of the exocyclic skeleton, confirming the thermodynamic preference of the norbornane framework[4].

Mechanistic and Thermodynamic Visualization

To fully grasp the driving forces behind this isomerization, we must look at the energy landscape. The transition from the endocyclic to the exocyclic state is an exothermic relaxation of geometric strain.

Caption: Thermodynamic equilibration pathway driven by the relief of internal angle strain.

Furthermore, the behavior of these isomers during electrophilic addition (such as hydrochlorination) provides additional insight into their stability and the nature of the resulting carbocations. The solvation dynamics and the formation of classical vs. non-classical 2-norbornyl cations heavily depend on the initial stability of the exocyclic double bond[5].

References

-

Base-catalyzed isomerization of bicyclic olefins Source: acs.org URL:[Link] Index:[3]

-

The Journal of Organic Chemistry 1968 Volume.33 No.11 Source: dss.go.th URL:[Link] Index:[2]

-

The 2-methylenenorborn-3-yl ↔ norborn-2-en-2-ylmethyl allylic radical system Source: rsc.org URL:[Link] Index:[4]

-

High-Energy-Density Liquid Spiro-Norbornanes from Methylenenorbornane Source: acs.org URL:[Link] Index:[1]

-

Solvation Dynamics and the Nature of Reaction Barriers and Ion-Pair Intermediates in Carbocation Reactions Source: acs.org URL:[Link] Index:[5]

Sources

2-methylenenorbornane carbocation rearrangement pathways

2-Methylenenorbornane Carbocation Rearrangement Pathways: A Technical Guide to Mechanistic Dynamics and Synthetic Utility

Executive Summary

The electrophilic addition to highly strained bicyclic olefins remains a foundational pillar in physical organic chemistry and complex terpene synthesis. Specifically, the protonation of 2-methylenenorbornane generates a tertiary 2-methyl-2-norbornyl cation, an intermediate that sits at the center of the classical versus non-classical carbocation debate[1]. This whitepaper provides an in-depth analysis of the mechanistic pathways, thermodynamic drivers, and solvation dynamics governing the Wagner-Meerwein rearrangements of 2-methylenenorbornane. By detailing self-validating experimental protocols for capturing these transient intermediates, this guide equips researchers and drug development professionals with the methodologies required to harness stereocontrolled skeletal rearrangements in synthetic applications.

Mechanistic Foundations: The 2-Methyl-2-Norbornyl Cation

The reaction trajectory of 2-methylenenorbornane is dictated by the inherent steric and electronic topography of the bicyclo[2.2.1]heptane framework. When exposed to an electrophile such as hydrogen chloride (HCl), the exocyclic double bond undergoes protonation. Due to the steric shielding of the endo cavity by the bicyclic skeleton, the electrophilic attack proceeds almost exclusively from the more accessible exo face[1].

Upon protonation, a classical tertiary carbocation (the 2-methyl-2-norbornyl cation) is formed. To relieve the extreme torsional and angle strain of the bridged system, this intermediate rapidly undergoes a Wagner-Meerwein rearrangement—a 1,2-alkyl shift of the C(6)–C(1) bond to C(2)—yielding a rearranged carbocation[2].

Historically, the debate centered on whether this intermediate exists as a set of rapidly equilibrating classical ions or as a single, delocalized non-classical ion. Seminal isotopic labeling studies using 1-methyl- d3 -2-methylenenorbornane demonstrated that the resulting tertiary chloride products exhibit incomplete scrambling of the deuterium tag[1]. This incomplete scrambling is the definitive proof that the nucleophilic capture of the unsymmetrical (classical) carbocation by the chloride ion occurs before the system can fully equilibrate into a symmetrical non-classical state[1].

Mechanistic pathway of 2-methylenenorbornane protonation and rearrangement.

Thermodynamic Drivers and Solvation Dynamics

While transition-state energy barriers traditionally explain product distributions, recent advancements in computational chemistry reveal that carbocation rearrangements are heavily gated by non-equilibrium solvation dynamics[3].

When 2-methylenenorbornane is protonated, the resulting ion pair (carbocation and chloride counterion) is born into a solvent cage that has not yet structurally relaxed to accommodate the new charge distribution. Because the Wagner-Meerwein shift and subsequent nucleophilic collapse occur on a femtosecond to picosecond timescale, the solvent remains in a non-equilibrium state[3]. This dynamic dictates that the counterion often collapses onto the carbocation from the same face it originated, leading to the highly stereoselective exo-cis addition observed in these bicyclic systems[1].

Table 1: Thermodynamic and Kinetic Parameters of Bicyclic Olefin Hydrohalogenation

| Substrate | Electrophile | Dominant Stereochemistry | Rearrangement Dynamics | Mechanistic Implication |

| 2-Methylenenorbornane | HCl / DCl | Exo-cis addition | Incomplete isotopic scrambling | Capture of classical 3° cation prior to full equilibration[1]. |

| 3,3-Dimethyl-2-methylenenorbornan-1-ol | m-CPBA | Exo attack | Complete Wagner-Meerwein shift | C(1) electron-donating group accelerates rearrangement[2]. |

| Norbornene (Reference) | DCl | Exo-syn addition | 73.5 : 26.5 (Non-rearranged : Rearranged) | Non-equilibrium solvation dictates rapid ion-pair collapse[3]. |

Experimental Methodology: Kinetic Capture of the Carbocation

To reliably observe the classical cation before full equilibration, the experimental protocol must be designed as a self-validating system. The following methodology utilizes cryogenic control and anhydrous quenching to prevent thermodynamic equilibration, ensuring the observed product ratios accurately reflect the kinetic trapping event[3],[1].

Step-by-Step Protocol: Low-Temperature Hydrochlorination

-

Reagent Preparation (Anhydrous Conditions):

-

Procedure: Prepare a standardized solution of anhydrous HCl in dry diethyl ether.

-

Causality: Water must be strictly excluded. Trace moisture will act as a competing nucleophile, leading to competitive hydration of the carbocation and yielding complex mixtures of alcohols rather than the targeted kinetic chlorides.

-

-

Cryogenic Electrophilic Addition:

-

Procedure: Cool a solution of 1-methyl- d3 -2-methylenenorbornane in diethyl ether to -78°C under a nitrogen atmosphere. Inject the HCl solution dropwise.

-

Causality: The activation barrier for the Wagner-Meerwein 1,2-alkyl shift is exceptionally low. Operating at -78°C starves the system of thermal energy, slowing the skeletal rearrangement just enough to allow the chloride counterion to trap the unsymmetrical classical carbocation[1]. The isotopic tag serves as an internal control to measure the exact degree of scrambling.

-

-

Anhydrous Quenching:

-

Procedure: Quench the excess acid at -78°C by adding an excess of 2-trimethylsiloxypropene.

-

Causality: Traditional aqueous base workups induce solvolysis of highly reactive tertiary chlorides. The silyl enol ether rapidly consumes unreacted HCl to form volatile trimethylsilyl chloride (TMS-Cl) and acetone, preserving the structural integrity of the kinetic product[3].

-

-

In Situ NMR Analysis:

-

Procedure: Transfer the crude reaction mixture directly to a pre-cooled NMR tube for 13 C and 1D-HSQC NMR analysis.

-

Causality: Isolating the product via distillation or silica gel chromatography provides sufficient activation energy to re-ionize the tertiary chloride, leading to thermodynamic equilibration. Direct in situ analysis ensures the measured isomer ratio is a true reflection of the kinetic trapping[3].

-

Experimental workflow for low-temperature hydrochlorination and NMR analysis.

Advanced Synthetic Applications

The predictable nature of the 2-methylenenorbornane carbocation rearrangement has been successfully harnessed for the enantiospecific synthesis of complex chiral scaffolds. For instance, the electrophilic treatment of 3,3-dimethyl-2-methylenenorbornan-1-ols with reagents like m-CPBA or N-bromosuccinimide (NBS) triggers a highly stereocontrolled tandem addition/Wagner-Meerwein rearrangement[2].

In these functionalized systems, the presence of an electron-donating group (such as a hydroxyl or methoxyl group) at the C(1) bridgehead position is critical. This group stabilizes the newly formed carbocation post-rearrangement via resonance (+K effect). This electronic stabilization massively accelerates the Wagner-Meerwein shift, outcompeting undesirable side reactions (such as the Nametkin rearrangement), and ultimately yields enantiopure C(10)-substituted camphors in near-quantitative yields[2]. This methodology provides drug development professionals with a robust, metal-free pathway to synthesize highly sterically congested, enantiopure chiral auxiliaries and natural product precursors.

References

-

[1] Additions to bicyclic olefins. VII. Electrophilic additions of hydrogen chloride and deuterium chloride to norbornene, 2-methylenenorbornane, and related bicyclic olefins. Evidence for a carbonium ion process and the capture of unsymmetrical (classical) 2-norbornyl cations. Journal of the American Chemical Society. URL:[Link]

-

[3] Solvation Dynamics and the Nature of Reaction Barriers and Ion-Pair Intermediates in Carbocation Reactions. PMC / Journal of the American Chemical Society. URL:[Link]

-

[2] C(10)-Substituted Camphors and Fenchones by Electrophilic Treatment of 2-Methylenenorbornan-1-ols: Enantiospecificity, Scope, and Limitations. Journal of Organic Chemistry. URL:[Link]

Sources

Vibrational Spectroscopy and Synthesis of 2-Methylenenorbornane: A Technical Guide for Bicyclic Scaffold Characterization

Executive Summary

Bridged bicyclic compounds are foundational in modern drug development, offering unique conformational restriction and metabolic stability. Among these, 2-methylenenorbornane (bicyclo[2.2.1]heptane, 2-methylene-) is a highly valued synthetic intermediate. Its exocyclic double bond serves as a reactive handle for stereoselective functionalization and as a precursor for complex Wagner-Meerwein rearrangements. This whitepaper provides an in-depth technical analysis of the structural characterization of 2-methylenenorbornane using Fourier-Transform Infrared (FT-IR) spectroscopy, coupled with a self-validating synthetic protocol to ensure high-fidelity generation of this critical scaffold.

Structural Dynamics and Mechanistic Significance

The norbornane framework is characterized by significant ring strain, which fundamentally alters the electronic and steric properties of attached functional groups. When an exocyclic double bond is introduced at the C2 position to form 2-methylenenorbornane, the molecule becomes highly susceptible to electrophilic attack. In drug discovery, this intermediate is often subjected to electrophilic treatment to induce 1[1], yielding complex, stereodefined C10-substituted camphors and fenchones. Because the success of these downstream rearrangements depends entirely on the purity and structural integrity of the 2-methylenenorbornane precursor, rigorous spectroscopic validation is mandatory.

Vibrational Spectroscopy (FT-IR) Analysis

The FT-IR spectrum of 2-methylenenorbornane provides a definitive fingerprint of its exocyclic methylene group and the strained bicyclic alkane core.

Mechanistic Causality in IR Shifts: Unlike unstrained acyclic alkenes, the exocyclic double bond on a strained bicyclic system exhibits distinct vibrational shifts. The internal ring strain of the five-membered ring equivalent within the norbornane framework forces more p-character into the internal C-C bonds. Consequently, the exocyclic C=C bond acquires increased s-character, which stiffens the bond and shifts the C=C stretching frequency higher, typically to ~1655 cm⁻¹. Furthermore, the out-of-plane bending mode of the terminal =CH₂ group is highly diagnostic, appearing as a sharp, intense peak near 880 cm⁻¹[2].

Table 1: Key FT-IR Spectral Peaks of 2-Methylenenorbornane

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Significance |

| =CH₂ Asymmetric Stretch | ~3070 | Medium | Confirms the presence of sp² hybridized C-H bonds on the terminal alkene. |

| Alkane C-H Stretch | 2940, 2860 | Strong | Characteristic of the rigid bicyclic aliphatic framework. |

| C=C Exocyclic Stretch | ~1655 | Medium | Validates the exocyclic double bond; shifted higher due to local ring strain. |

| Alkane C-H Bending | ~1450 | Medium | Represents the scissoring modes of the methylene bridges. |

| =CH₂ Out-of-Plane Bend | ~880 | Strong, Sharp | The most critical diagnostic peak for identifying the terminal =CH₂ group. |

Experimental Methodology: Synthesis and Validation

The most reliable method for synthesizing 2-methylenenorbornane is the Wittig olefination of norcamphor (bicyclo[2.2.1]heptan-2-one).

Causality of Method Selection: Alternative methods, such as acid-catalyzed dehydration of 2-methyl-2-norbornanol, inevitably trigger Wagner-Meerwein skeletal rearrangements, resulting in mixtures of structural isomers. The Wittig reaction operates under basic conditions, selectively converting the carbonyl group to a methylene group while preserving the strained bicyclic framework intact[3].

Step-by-Step Protocol: Wittig Olefination of Norcamphor

Step 1: Ylide Generation

-

Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere to prevent ylide degradation by moisture.

-

Suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Add potassium tert-butoxide (1.1 equivalents) portion-wise.

-

Causality: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt without attacking the sterically hindered norcamphor. The mixture will turn a vibrant yellow, indicating the successful formation of the methylenetriphenylphosphorane ylide. Stir for 30 minutes.

-

Step 2: Olefination and In-Process Validation

-

Dissolve norcamphor (1.0 equivalent) in a minimal volume of anhydrous THF.

-

Add the norcamphor solution dropwise to the ylide mixture at 0 °C to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Self-Validating Check: Monitor the reaction via FT-IR of a crude aliquot. The complete disappearance of the strong carbonyl stretch at ~1740 cm⁻¹ confirms total conversion of the starting material.

Step 3: Isolation and Purification

-

Quench the reaction with saturated aqueous ammonium chloride to neutralize unreacted base.

-

Extract the aqueous layer with pentane (3x).

-

Causality: Pentane is specifically chosen over ethyl acetate or ether because the non-polar 2-methylenenorbornane is highly soluble in pentane, whereas the primary byproduct, triphenylphosphine oxide, is highly insoluble and will precipitate out, drastically simplifying purification.

-

-

Filter the organic phase through a pad of Celite to remove the precipitated triphenylphosphine oxide.

-

Concentrate the filtrate under reduced pressure (carefully, as the product is volatile).

-

Purify the crude product via fractional distillation under reduced pressure (bp ~52 °C at 0.1 mmHg) to yield pure 2-methylenenorbornane as a colorless liquid[3].

Workflow Visualization

The following diagram maps the logical flow from synthesis to spectroscopic validation, highlighting the critical decision gates and IR peak confirmations.

Caption: Synthesis and FT-IR peak validation workflow for 2-methylenenorbornane.

Orthogonal Validation Strategies

While FT-IR is highly diagnostic for the exocyclic double bond, it must be coupled with orthogonal techniques to ensure the absolute integrity of the bicyclic core. Gas Chromatography-Mass Spectrometry (GC-MS) should be utilized to confirm the molecular weight (m/z 108 for C₈H₁₂) and assess overall purity. Furthermore, ¹H NMR spectroscopy is essential; the exocyclic methylene protons typically appear as two distinct multiplets around δ 4.5–4.8 ppm. The presence of these specific shifts confirms that no skeletal rearrangement (such as conversion to a methylnorbornene isomer) occurred during the synthetic workflow[4].

References

-

[2] Camphene - the NIST WebBook. NIST. URL:

-

[4] High-Energy-Density Liquid Spiro-Norbornanes from Methylenenorbornane. ACS Publications. URL:

-

[1] A new straightforward preparation of enantiopure 10-hydroxycamphor. ResearchGate. URL:

-

[3] platinum and titanium metallocycles. DSpace@MIT. URL:

Sources

Stereochemistry of Electrophilic Additions to 2-Methylenenorbornane: Mechanistic Pathways and Synthetic Applications

Executive Summary & Structural Context

As a Senior Application Scientist, I approach the bicyclo[2.2.1]heptane system not merely as a structural curiosity, but as a rigid, predictable scaffold that elegantly demonstrates the interplay between stereoelectronics, torsional strain, and carbocation dynamics.

2-Methylenenorbornane features an exocyclic double bond attached to a highly strained bicyclic framework. The stereochemical outcomes of electrophilic additions to this molecule are governed by a strict facial bias. The exo face is significantly less sterically hindered than the endo face , which is shielded by the C5-C6 ethano bridge. Furthermore, the preference for exo-attack is driven by torsional dynamics: an endo-attack forces the incoming reagent to eclipse the C1-C6 sigma bond in the transition state, creating unfavorable torsional strain. Consequently, electrophilic additions almost exclusively proceed via exo-facial attack.

Mechanistic Foundations: Carbocation Dynamics

When an electrophile (e.g., H+ , Br+ ) attacks the exocyclic methylene group, the reaction generates a carbocation at the C2 position. Understanding the nature of this intermediate is critical for predicting downstream rearrangements.

The Classical vs. Non-Classical Debate

The unsubstituted secondary 2-norbornyl cation is the quintessential "non-classical" ion, featuring a symmetrically bridged 3-center-2-electron bond[1]. However, the protonation of 2-methylenenorbornane generates the tertiary 2-methyl-2-norbornyl cation .

Extensive computational and superacid NMR studies have demonstrated that this tertiary cation is predominantly classical in nature[2]. The electron-donating effect of the C2-methyl group sufficiently stabilizes the positive charge, drastically reducing the energetic necessity for σ -bond delocalization[2][3]. Despite its classical ground state, this tertiary cation is highly dynamic and exists in a shallow potential energy well, making it highly susceptible to Wagner-Meerwein rearrangements (WMR) to relieve the inherent ring strain of the bicyclic skeleton[3].

Stereochemical Outcomes of Key Electrophilic Additions

Hydrohalogenation (HCl / HBr)

The addition of hydrogen halides proceeds via initial exo-protonation of the exocyclic methylene, yielding the tertiary 2-methyl-2-norbornyl cation.

-

Kinetic Control: Rapid nucleophilic capture by the halide ion occurs from the less hindered exo face, yielding exo-2-halo-2-methylnorbornane .

-

Thermodynamic Control: Extended reaction times or higher temperatures allow the tertiary chloride to ionize and undergo Wagner-Meerwein shifts, converting the initially formed tertiary chloride into a mixture of thermodynamically stable secondary chlorides[4].

Hydroboration-Oxidation

Hydroboration represents a concerted, stereospecific syn-addition. Borane ( BH3 ) attacks the exocyclic double bond exclusively from the exo face. Due to anti-Markovnikov regioselectivity, the boron atom bonds to the less substituted exocyclic carbon.

-

Stereochemical Result: The hydrogen atom is delivered to the exo position of C2. This stereospecific delivery forces the newly formed exocyclic C−B bond into the endo position. Following alkaline peroxide oxidation (which proceeds with strict retention of configuration), the final product is 2-endo-(hydroxymethyl)norbornane .

Tandem Electrophilic Addition & Wagner-Meerwein Rearrangement

In advanced drug development, functionalized 2-methylenenorbornanes are used to synthesize complex chiral scaffolds. For instance, the electrophilic treatment of camphor-derived 2-methylenenorbornan-1-ols triggers a highly stereocontrolled tandem addition/Wagner-Meerwein rearrangement[5]. The presence of an electron-donating hydroxyl group at the C1 bridgehead is critical; it activates the initial electrophilic addition and directs the subsequent Wagner-Meerwein shift, effectively suppressing undesirable Nametkin rearrangements and yielding C(10)-substituted camphors enantiospecifically[5].

Quantitative Data Summary

The following table summarizes the stereochemical outcomes and intermediate dynamics of various electrophiles reacting with 2-methylenenorbornane.

| Electrophilic Reagent | Primary Intermediate | Kinetic Product (Stereochemistry) | Rearrangement Susceptibility |

| HCl / HBr | Classical Tertiary Cation | Exo-2-halo-2-methylnorbornane | High (Wagner-Meerwein to secondary halides) |

| BH3 -THF | 4-Centered Transition State | 2-endo-(borylmethyl)norbornane | None (Concerted syn-addition) |

| Br2 / NBS | Exo-Bromonium Ion | Exo-3-bromo-2-methylenenorbornane | Moderate (Dependent on nucleophile trapping) |

| m-CPBA | Exo-Epoxide | Exo-Epoxide | High (Acid-catalyzed WMR to C10-alcohols) |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical controls to verify stereochemical fidelity.

Protocol A: Hydroboration-Oxidation of 2-Methylenenorbornane

Causality Note: The reaction is maintained at 0 °C to maximize the kinetic preference for exo-facial attack and to prevent the thermal dissociation of the BH3 -THF complex.

-

Preparation: Flame-dry a Schlenk flask under argon. Dissolve 2-methylenenorbornane (1.0 equiv) in anhydrous THF (0.5 M). Cool the system to 0 °C using an ice-water bath.

-

Hydroboration: Add BH3 -THF complex (1.1 equiv) dropwise via syringe. Validation: Monitor the disappearance of the exocyclic alkene ( =CH2 ) via TLC (using KMnO4 stain) after 1 hour.

-

Oxidation: Carefully quench the excess borane with 3 M NaOH (aq), followed immediately by the dropwise addition of 30% H2O2 . Causality: The alkaline peroxide induces a 1,2-alkyl shift from boron to oxygen, strictly retaining the endo-stereochemistry established in Step 2.

-

Extraction & Validation: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous MgSO4 . Concentrate in vacuo. Validate the endo-hydroxymethyl stereochemistry via 1D NOESY NMR, looking for the absence of NOE cross-peaks between the C2-proton (which is exo) and the C7-bridge protons.

Protocol B: Tandem Electrophilic Bromination & WMR

Causality Note: Using N-Bromosuccinimide (NBS) in a polar aprotic solvent generates a controlled concentration of Br+ , preventing unselective radical bromination.

-

Initiation: Dissolve the C1-substituted 2-methylenenorbornane derivative in anhydrous dichloromethane.

-

Electrophilic Attack: Add NBS (1.05 equiv) at -78 °C. The low temperature stabilizes the transient classical tertiary carbocation, preventing premature, unselective hydride shifts.

-

Trapping: Allow the reaction to slowly warm to 0 °C, facilitating the thermodynamically driven Wagner-Meerwein shift, followed by intramolecular or intermolecular nucleophilic trapping.

-

Isolation: Purify via flash column chromatography and confirm the rearranged bicyclic skeleton using GC-MS and 13C -NMR (specifically monitoring the shift of the bridgehead carbon signals).

Mechanistic Visualizations

Caption: Reaction coordinate mapping the electrophilic addition and divergent Wagner-Meerwein rearrangement.

Caption: Self-validating experimental workflow for the hydroboration-oxidation of 2-methylenenorbornane.

References

-

Title: C(10)-Substituted Camphors and Fenchones by Electrophilic Treatment of 2-Methylenenorbornan-1-ols: Enantiospecificity, Scope, and Limitations Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

-

Title: Solvation Dynamics and the Nature of Reaction Barriers and Ion-Pair Intermediates in Carbocation Reactions Source: PubMed Central (PMC) / Journal of the American Chemical Society URL: [Link]

-

Title: 2-Norbornyl cation Source: Wikipedia URL: [Link]

-

Title: Why the Classical and Nonclassical Norbornyl Cations Do Not Resemble the 2-endo- and 2-exo-Norbornyl Solvolysis Transition States Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

-

Title: Carbocation Chemistry Source: DOKUMEN.PUB (Wiley-Interscience) URL: [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-Methylenenorbornane via the Wittig Reaction

Introduction: The Strategic Importance of the Wittig Reaction in Bicyclic Alkene Synthesis

The synthesis of exocyclic methylene groups within bicyclic systems, such as in 2-methylenenorbornane, presents a unique challenge in organic synthesis. These structural motifs are of significant interest in medicinal chemistry and materials science due to their conformational rigidity and defined stereochemistry. The Wittig reaction stands as a powerful and reliable method for the olefination of ketones, offering a direct and high-yielding route to such alkenes.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of 2-methylenenorbornane from 2-norbornanone (norcamphor) using the Wittig reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental procedure, and offer expert insights into the nuances of the reaction, including purification strategies and product characterization.

The Wittig reaction, a Nobel Prize-winning transformation, involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and a phosphine oxide.[2] The driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3] For the synthesis of 2-methylenenorbornane, the required phosphorus ylide, methylenetriphenylphosphorane (Ph₃P=CH₂), is typically prepared in situ from the corresponding phosphonium salt, methyltriphenylphosphonium bromide, and a strong base like n-butyllithium.

Reaction Mechanism and Workflow

The overall transformation can be visualized as a two-stage process: the initial deprotonation of the phosphonium salt to form the reactive ylide, followed by the reaction of the ylide with 2-norbornanone.

Part 1: Ylide Formation

The first step is the deprotonation of methyltriphenylphosphonium bromide by a strong base, in this case, n-butyllithium (n-BuLi), to generate the nucleophilic methylenetriphenylphosphorane. This reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent the reaction of the highly basic ylide with water or oxygen.

Part 2: The Wittig Reaction

The freshly prepared ylide is then reacted with 2-norbornanone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone. This is believed to proceed through a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate called an oxaphosphetane.[4] This intermediate rapidly collapses to yield the desired alkene, 2-methylenenorbornane, and the byproduct, triphenylphosphine oxide.

Caption: Experimental workflow for the synthesis of 2-methylenenorbornane.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-methylenenorbornane.

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents | Amount |

| Methyltriphenylphosphonium Bromide | C₁₉H₁₈BrP | 357.22 | 1.2 | (To be calculated) |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 1.1 | (To be calculated) |

| 2-Norbornanone | C₇H₁₀O | 110.15 | 1.0 | (Starting amount) |

| 2-Methylenenorbornane | C₈H₁₂ | 108.18 | - | (Theoretical yield) |

Experimental Protocol

This protocol is designed for the synthesis of 2-methylenenorbornane on a laboratory scale. Extreme caution must be exercised when handling n-butyllithium, as it is a pyrophoric reagent. All manipulations involving n-butyllithium should be performed under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques. All glassware must be rigorously dried before use.

Part 1: Preparation of the Phosphorus Ylide (in situ)

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a condenser. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add methyltriphenylphosphonium bromide (1.2 equivalents).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula to the flask to create a suspension.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Ylide Formation: While stirring vigorously, slowly add n-butyllithium (1.1 equivalents, 2.5 M solution in hexanes) dropwise via syringe over 10-15 minutes. A characteristic deep yellow to orange color should develop, indicating the formation of the ylide.

-

Stirring: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete ylide formation.

Part 2: Wittig Reaction with 2-Norbornanone

-

Ketone Solution: In a separate flame-dried flask under an inert atmosphere, dissolve 2-norbornanone (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Addition of Ketone: Cool the ylide solution back to 0 °C. Slowly add the solution of 2-norbornanone to the ylide suspension via cannula over 20-30 minutes. The disappearance of the ylide's color is an indication that the reaction is proceeding.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (or for at least 12 hours) to ensure complete conversion.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Strategy

The primary challenge in the purification of the Wittig reaction product is the removal of the triphenylphosphine oxide byproduct. Several methods can be employed:

-

Distillation: As 2-methylenenorbornane is a relatively volatile liquid, fractional distillation under reduced pressure can be an effective method for separating it from the non-volatile triphenylphosphine oxide. The boiling point of the related compound, 2-methylnorbornane, is approximately 165 °C, which can serve as a rough estimate.

-

Column Chromatography: Flash chromatography on silica gel using a non-polar eluent (e.g., hexanes or petroleum ether) is a highly effective method for separating the non-polar 2-methylenenorbornane from the more polar triphenylphosphine oxide.

-

Precipitation of Triphenylphosphine Oxide: Triphenylphosphine oxide has low solubility in non-polar solvents like hexanes. The crude reaction mixture can be dissolved in a minimal amount of a slightly more polar solvent (like diethyl ether or dichloromethane) and then a large excess of hexanes can be added to precipitate the triphenylphosphine oxide, which can then be removed by filtration.

Caption: Purification options for isolating 2-methylenenorbornane.

Characterization of 2-Methylenenorbornane

The identity and purity of the synthesized 2-methylenenorbornane should be confirmed by a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the exocyclic methylene protons as two distinct singlets or narrowly split doublets in the range of δ 4.5-5.0 ppm. The bridgehead protons and the other aliphatic protons of the norbornane skeleton will appear in the upfield region (δ 1.0-3.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will be diagnostic for the presence of the exocyclic double bond. The quaternary carbon of the double bond is expected to resonate in the range of δ 150-160 ppm, while the methylene carbon (=CH₂) should appear around δ 100-110 ppm. The remaining saturated carbons of the bicyclic framework will be observed in the upfield region (δ 20-50 ppm).

-

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS analysis can be used to confirm the purity of the product and to determine its molecular weight. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 2-methylenenorbornane (108.18 g/mol ).

Safety and Handling Precautions

-

n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water.[5] It should only be handled by trained personnel under an inert atmosphere in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn.[5]

-

Methyltriphenylphosphonium bromide: This compound is harmful if swallowed, in contact with skin, or if inhaled.[6] Avoid creating dust and handle with appropriate PPE.

-

Anhydrous Solvents: Anhydrous solvents like THF and diethyl ether are flammable and should be handled with care, away from ignition sources.

Conclusion